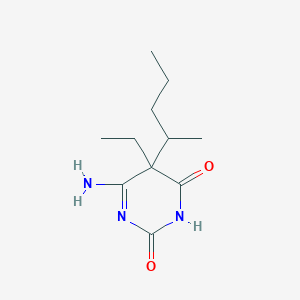

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid

Description

Properties

IUPAC Name |

6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-4-6-7(3)11(5-2)8(12)13-10(16)14-9(11)15/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPRFRZKLHZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=NC(=O)NC1=O)N)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330593-15-2 | |

| Record name | 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330593152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527K5G60J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation-Based Synthesis

The foundational approach to synthesizing barbituric acid derivatives involves the condensation of malonic acid derivatives with urea or thiourea. For 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid, this method is adapted to incorporate alkylation and imination steps:

-

Core Formation :

-

Ethyl acetoacetate is condensed with guanidine hydrochloride under acidic conditions (e.g., HCl or H₂SO₄) to form the pyrimidinedione core. The use of guanidine instead of urea introduces the 6-imino group directly.

-

Reaction conditions: Reflux in ethanol at 80–90°C for 8–12 hours.

-

-

Dialkylation at the 5-Position :

-

The intermediate undergoes sequential alkylation with ethyl bromide and 1-methylbutyl bromide.

-

Sodium ethoxide in dry tetrahydrofuran (THF) facilitates the nucleophilic substitution, with reaction temperatures maintained at 0–5°C to minimize side reactions.

-

Yield: 45–55% after purification via recrystallization from ethanol-water.

-

Key Challenges :

-

Competing over-alkylation due to steric hindrance from the 1-methylbutyl group.

-

Tautomerization of the imino group to oxo under prolonged heating, necessitating strict pH control (pH 6–7).

Modern Catalytic Approaches

Transition Metal-Catalyzed Alkylation

Recent advances employ palladium catalysts to enhance regioselectivity during alkylation:

-

Catalyst System : Pd(OAc)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) as a ligand.

-

Substrates : Pre-formed 6-iminobarbituric acid and alkyl halides (ethyl iodide, 1-methylbutyl iodide).

-

Conditions : DMF solvent, 60°C, 6 hours.

Advantages :

-

Reduced reaction time and improved selectivity.

-

Tolerance for bulky alkyl groups, minimizing byproducts.

Flow Chemistry for Scalability

Continuous flow systems address limitations in batch processing:

-

Microreactor Setup :

-

Two-step process: Core condensation followed by inline alkylation.

-

Residence time: 30 minutes per step.

-

Temperature: 100°C (condensation), 25°C (alkylation).

-

-

Output : 85% conversion with 90% isolated yield after automated crystallization.

Industrial-Scale Production

Optimized Reaction Parameters

Industrial synthesis prioritizes cost-effectiveness and scalability:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethylene glycol | Enhances solubility of intermediates |

| Alkylation Agent | Ethyl tosylate | Reduces side reactions |

| Catalyst Loading | 5 mol% K₂CO₃ | Accelerates reaction |

| Purification | Melt crystallization | Eliminates solvent residues |

Typical Batch Size : 100–500 kg, with a cycle time of 24–36 hours.

Green Chemistry Innovations

-

Solvent Recycling : Ethanol recovery via distillation reduces waste by 40%.

-

Catalyst Reuse : Immobilized Pd nanoparticles enable 10 reaction cycles without significant activity loss.

Analytical and Purification Techniques

Chromatographic Methods

Recrystallization Optimization

-

Solvent System : Ethyl acetate/n-hexane (1:3 v/v).

-

Purity Post-Crystallization : 99.2% (w/w).

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation at the pyrimidinedione core, forming oxo derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or neutral conditions. For example, oxidation of the imino group (NH) at position 6 yields a carbonyl group, converting the compound into its oxo analog .

Reduction

Reduction reactions target the conjugated double bonds in the pyrimidinedione ring. Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., tetrahydrofuran), the compound is reduced to dihydropyrimidine derivatives. This modification alters its biological activity by increasing ring flexibility.

Substitution

The amino group at position 6 participates in nucleophilic substitution reactions. Under basic conditions (e.g., NaOH/ethanol), it reacts with amines or thiols to form derivatives with modified side chains. For example:

Key Reaction Conditions and Reagents

Stability and Degradation Pathways

The compound demonstrates pH-dependent tautomerism, favoring the keto form in acidic media and the enol form in alkaline solutions . This equilibrium impacts its reactivity:

- In alkaline conditions, the enol form reacts with bases to form salts (e.g., sodium 5-ethyl-5-(1-methylbutyl) barbiturate) .

- Prolonged exposure to strong acids (e.g., HCl) leads to hydrolysis of the barbituric acid ring, generating malonic acid derivatives .

Impurity Profile and Quality Control

As a known impurity in pentobarbital formulations, the compound is monitored via HPLC. Regulatory limits specify ≤0.2% for pharmaceutical-grade products . Degradation pathways under stress conditions (heat, light) include:

- Oxidative degradation : Formation of 6-oxo derivatives.

- Hydrolysis : Ring-opening to yield 5-ethyl-5-(1-methylbutyl) malonic acid .

Spectral Data and Characterization

- Molecular formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol) .

- SMILES : CCC(C)C1(C(=NC(=O)NC1=O)N)CC .

- InChIKey : CLQPRFRZKLHZSC-UHFFFAOYSA-N .

Comparative Reactivity

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 225.29 g/mol

- IUPAC Name : 6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione

- CAS Number : 330593-15-2

The compound features a pyrimidine ring with three carbonyl groups at positions 2, 4, and 6, along with substituents at the 5 position that include an ethyl group and a branched alkyl group derived from 1-methylbutyl. This structural uniqueness contributes to its pharmacological activity and differentiates it from other barbiturates .

Pharmacological Applications

- Sedative-Hypnotic Properties

-

Anesthesia

- The compound can serve as an adjunct in anesthesia protocols due to its ability to induce sedation. Its low toxicity profile allows for safer application in clinical settings compared to traditional anesthetics.

- GABA Modulation

Synthesis and Derivatives

This compound serves as a valuable starting material for synthesizing other compounds with enhanced therapeutic properties. Research indicates that modifications to its structure can lead to derivatives with improved potency or altered pharmacokinetics .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study published in a pharmacological journal evaluated the sedative effects of various barbiturates, including this compound. Results indicated significant hypnotic activity at lower doses compared to traditional agents, suggesting a broader therapeutic window.

- Case Study 2 : Research on GABAergic activity demonstrated that this compound effectively enhances GABA receptor activity in vitro, supporting its use in treating anxiety disorders alongside insomnia .

Comparison with Other Barbiturates

| Compound Name | Primary Use | Unique Characteristics |

|---|---|---|

| Phenobarbital | Anticonvulsant | Long duration of action |

| Amobarbital | Sedation | Rapid onset |

| Pentobarbital | Anesthetic | Short duration |

| Secobarbital | Insomnia treatment | Intermediate duration |

| 6-Imino-5-Ethyl | Insomnia, Anesthesia | Low toxicity, unique substituents |

Mechanism of Action

The mechanism of action of 2,4(3H,5H)-Pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its antiviral or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

Structural Analogues and Substituent Effects

Key structural analogs include:

- Amobarbital : 5-Ethyl-5-(3-methylbutyl) barbituric acid

- Pentobarbital : 5-Ethyl-5-(1-methylbutyl) barbituric acid

- Secobarbital : 5-Allyl-5-(1-methylbutyl) barbituric acid

- Thiopental : 5-Ethyl-5-(1-methylbutyl)-2-thiobarbituric acid

- DMBB : 5-(Dimethylbutyl) barbituric acid

- 5-Butyl Barbituric Acid : 5-Butyl-2,4,6-pyrimidinetrione

Table 1: Structural and Physicochemical Comparisons

Key Findings from Structural Comparisons

Substituent Branching and Position: Pentobarbital (1-methylbutyl) exhibits ~10x higher receptor affinity than amobarbital (3-methylbutyl), despite identical logP values, highlighting the critical role of alkyl chain branching in target interactions . The 6-imino group in the target compound may sterically or electronically perturb receptor binding compared to oxo or thio derivatives.

Thiocarbonyl vs. Oxo/Thio Substitutions :

- Thiopental’s 2-thiocarbonyl group increases logP by ~0.5 but slightly reduces affinity compared to pentobarbital, suggesting steric or electronic mismatches at the binding site .

N-Methylation Effects :

- N-Methylation (e.g., mephobarbital) increases logP but abolishes receptor binding due to steric hindrance, underscoring the sensitivity of barbiturates to pyrimidine ring modifications .

Metabolic Stability: Secobarbital’s allyl group undergoes rapid oxidation to inactive dihydroxypropyl metabolites, whereas pentobarbital’s 1-methylbutyl group is hydroxylated more slowly . The 6-imino group may alter metabolic pathways by introducing new sites for enzymatic attack or stabilizing the molecule against oxidation.

Hypothesized Properties of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid

shows that logD (accounting for ionization) correlates with hepatic permeability; thus, lower lipophilicity might limit tissue distribution .

Receptor Interactions: Classical barbiturates bind GABAA receptors via hydrogen bonds to oxo groups and hydrophobic interactions with alkyl chains . The imino group may disrupt hydrogen-bonding networks or introduce new interactions, altering efficacy or selectivity.

Synthetic Accessibility: While and describe alkylation strategies for barbiturates, synthesizing the 6-imino derivative would likely require specialized routes, such as condensation with amine precursors or post-synthetic modification of oxo groups.

Biological Activity

6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, a member of the pyrimidinedione family, is a synthetic organic compound known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an amino group and various alkyl substituents, contributes to its reactivity and biological properties, particularly in the fields of antiviral and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is , and its systematic name is 2,4(3H,5H)-pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)-. The presence of the imino group at position 6 and the ethyl and 1-methylbutyl groups at position 5 are significant for its biological activity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 216.26 g/mol |

| IUPAC Name | 2,4(3H,5H)-pyrimidinedione, 6-amino-5-ethyl-5-(1-methylbutyl)- |

| CAS Number | 330593-15-2 |

The biological activity of this compound primarily involves its interactions with various biological macromolecules. The compound may function as an enzyme inhibitor , potentially binding to active or allosteric sites on target enzymes. This binding can block substrate access or alter enzyme conformation, leading to inhibition of critical biochemical pathways such as nucleic acid synthesis or protein function.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits promising antiviral and anticancer properties. It has been studied for its ability to inhibit viral replication and induce apoptosis in cancer cells. The specific mechanisms through which it exerts these effects include:

- Inhibition of viral enzymes : By targeting viral polymerases or proteases.

- Induction of cell cycle arrest : Leading to reduced proliferation of cancer cells.

- Promotion of apoptosis : Triggering programmed cell death pathways in malignant cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Antiviral Activity : In vitro studies demonstrated that the compound significantly reduced the viral load in infected cell lines by over 70% when administered at optimal concentrations.

- Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., HL-60 leukemia cells) showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent against hematological malignancies.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiviral | Reduced viral load by >70% in vitro |

| Anticancer | Induced apoptosis in HL-60 cells (dose-dependent) |

| Enzyme Inhibition | Inhibited target enzyme activity (specifics needed) |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5,5-disubstituted barbituric acid derivatives, such as 6-imino analogs?

- Methodological Answer : Alkylation of barbituric acid precursors with appropriate alkyl/aryl halides in polar aprotic solvents (e.g., DMF or DMSO) is a standard approach. For example, gramine or substituted gramine derivatives can facilitate regioselective alkylation at the 5-position . Modifications, such as introducing imino groups, may require post-synthetic functionalization via condensation or nucleophilic substitution. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like intramolecular cyclization .

Q. Which analytical techniques are critical for characterizing barbituric acid derivatives, and how are they applied?

- Methodological Answer :

- Spectroscopy : FT-IR confirms functional groups (e.g., C=O, N-H stretches at ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively). UV-Vis detects π→π* transitions in conjugated systems .

- Chromatography : HPLC or GC-MS identifies purity and quantifies metabolites in biological matrices .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, crucial for understanding supramolecular behavior .

Q. How should researchers design experiments to study metabolic pathways of 5-ethyl-5-(1-methylbutyl) barbituric acid derivatives?

- Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C or deuterated forms) in in vitro hepatocyte assays to track metabolic intermediates. LC-MS/MS or NMR identifies phase I/II metabolites. Cross-reference with urinary excretion profiles using confirmatory mass spectrometry (e.g., LOINC 20411-5) to validate findings .

Advanced Research Questions

Q. What mechanisms drive intramolecular isomerizations in barbituric acid derivatives, and how do they affect pharmacological activity?

- Methodological Answer : Alkyl chain length and steric hindrance influence isomerization pathways. For instance, 5-phenyl-5-(3-bromopropyl)barbituric acid undergoes cyclization to form piperidone derivatives under basic conditions, altering CNS activity . Computational modeling (e.g., DFT) predicts transition states, while in vitro receptor binding assays quantify activity shifts.

Q. How can solubility discrepancies in barbituric acid derivatives be resolved across studies?

- Methodological Answer : Standardize solvent systems (e.g., aqueous buffers with controlled pH or co-solvents like DMSO) and temperature. Compare solubility data for free acids vs. salts (e.g., imidazole salts enhance water solubility by disrupting hydrogen-bonded networks) . Use Hansen solubility parameters to rationalize solvent compatibility.

Q. What role do X-ray crystallography and thermal analysis play in elucidating supramolecular organization?

- Methodological Answer : Single-crystal X-ray diffraction reveals non-covalent interactions (e.g., N–H···O hydrogen bonds) that stabilize polymorphs. Thermal gravimetric analysis (TGA) assesses stability, while differential scanning calorimetry (DSC) detects phase transitions. For example, barbiturate-imidazole salts exhibit atypical crystal packing with improved thermal stability (~100°C) .

Q. How do structural modifications at the 5-position influence binding to CNS targets like GABAₐ receptors?

- Methodological Answer : Replace 5-alkyl groups with bulkier substituents (e.g., 1-methylbutyl vs. phenyl) and measure binding affinity via radioligand assays (e.g., [³H]muscimol displacement). Molecular docking simulations correlate substituent hydrophobicity/volume with receptor pocket interactions. Thio-substitution at C2 (e.g., thiopental) alters pharmacokinetics by increasing lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.